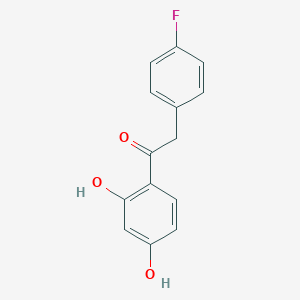

1-(2,4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3/c15-10-3-1-9(2-4-10)7-13(17)12-6-5-11(16)8-14(12)18/h1-6,8,16,18H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXBCJNQNUZOTQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366275 | |

| Record name | 1-(2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15485-70-8 | |

| Record name | 2-(4-Fluorophenyl)-1-(2,4-dihydroxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15485-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,4-DIHYDROXYPHENYL)-2-(4-FLUOROPHENYL)ETHANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 1-(2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone

This guide provides an in-depth exploration of the synthesis and characterization of 1-(2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone, a molecule of significant interest in pharmaceutical research and drug development.[1] As a key intermediate, its unique structural features make it a valuable building block for a variety of bioactive compounds.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of Dihydroxyphenyl Ethanone Scaffolds

Hydroxyacetophenones are a critical class of compounds in medicinal chemistry, serving as precursors for a wide range of pharmaceuticals, including anti-inflammatory agents, antioxidants, and anticancer therapeutics.[1][2][3] The dihydroxy substitution pattern on the phenyl ring, coupled with the presence of a fluorinated phenyl group, imparts unique electronic and physiological properties to the target molecule, potentially enhancing its biological activity and pharmacokinetic profile.[1] The 2',4'-dihydroxyacetophenone moiety, also known as resacetophenone, is a plant metabolite and has been investigated for its role in inhibiting enzymes like COX-2.[4] Derivatives of 2,4-dihydroxyacetophenone have shown promise as potent inhibitors of phosphodiesterase (PDE) enzymes.[5][6]

Synthetic Strategy: The Houben-Hoesch Reaction

While several methods exist for the C-acylation of phenols, including the Fries rearrangement and the Nencki reaction, the Houben-Hoesch reaction presents a highly effective and regioselective approach for the synthesis of polyhydroxy ketones.[7][8][9] This reaction involves the condensation of an electron-rich phenol with a nitrile in the presence of a Lewis acid catalyst, typically zinc chloride or aluminum trichloride, and hydrogen chloride gas.[7][8][10] The Houben-Hoesch reaction is particularly well-suited for highly activated substrates like resorcinol (1,3-dihydroxybenzene), leading to acylation primarily at the electron-rich positions.[7][10]

The mechanism of the Houben-Hoesch reaction proceeds through the formation of a nitrilium ion electrophile, generated from the reaction of the nitrile with the Lewis acid and HCl.[7] This electrophile then undergoes an electrophilic aromatic substitution with the activated resorcinol ring. The resulting ketimine intermediate is subsequently hydrolyzed during aqueous workup to yield the desired ketone.[7][8]

Reaction Mechanism

Caption: Step-by-step experimental workflow for the synthesis.

Characterization of this compound

Confirmation of the structure and purity of the synthesized compound is achieved through a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the dihydroxyphenyl ring will appear as distinct multiplets. The methylene protons will be a singlet. The aromatic protons of the fluorophenyl ring will show splitting due to fluorine coupling. The hydroxyl protons will appear as broad singlets. |

| ¹³C NMR | Aromatic carbons will appear in the downfield region. The carbonyl carbon will be a distinct peak. The methylene carbon will be in the aliphatic region. Carbons attached to fluorine will show C-F coupling. |

| FT-IR | A broad O-H stretching band for the phenolic hydroxyl groups. A sharp C=O stretching band for the ketone. C-H stretching and bending vibrations for the aromatic and methylene groups. A C-F stretching band. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound (C₁₄H₁₁FO₃: 246.24 g/mol ). [1][11]Characteristic fragmentation patterns. |

Protocol for NMR Analysis

-

Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Calibrate the chemical shift scale using the TMS signal. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the splitting patterns to deduce proton-proton and proton-fluorine coupling. Assign the signals to the respective protons and carbons in the molecule. [12]

Conclusion

The Houben-Hoesch reaction provides a reliable and efficient method for the synthesis of this compound. The detailed protocol and characterization data presented in this guide offer a comprehensive resource for researchers in the field of medicinal chemistry and drug development. The structural insights gained from this work can aid in the design and synthesis of novel therapeutic agents with enhanced biological activity.

References

- Grokipedia. Hoesch reaction.

- Benchchem.

- Wikipedia. Hoesch reaction.

- ChemicalBook. 4'-Hydroxyacetophenone synthesis.

- MilliporeSigma. Fries Rearrangement.

- ResearchGate. Preparation of hydroxyacetophenones via the Fries rearrangement.

- Benchchem. comparative analysis of synthesis methods for dihydroxyphenyl ketones.

- Wikipedia. Fries rearrangement.

- NPTEL Archive.

- B N College, Bhagalpur. HOUBEN–HOESCH REACTION.

- SynArchive. Houben-Hoesch Reaction.

- Future Medicinal Chemistry. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights.

- Indian Academy of Sciences. Nencki's Reaction with Cresols.

- Benchchem.

- Benchchem. Synthesis routes of 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone.

- ResearchGate.

- Preprints.org.

- MedChemExpress. 2',4'-Dihydroxyacetophenone (Resacetophenone) | Plant Metabolite.

- Chem-Impex. This compound.

- SynArchive. Titanium(IV)

- RSC Publishing. ORGANIC CHEMISTRY.

- YouTube.

- Sigma-Aldrich. This compound.

- Indian Academy of Sciences. The preparation and properties of 4-phenylacetyl-resorcinol and 4-phenyl-acetyl-pyrogallol.

- PubChem. This compound.

- Google Patents.

- Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.

- World News of Natural Sciences. Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one.

- Semantic Scholar. asian journal of chemistry.

- PMC - NIH.

- PMC - NIH. 1-(3,4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanone.

- Scientific & Academic Publishing. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.

- Angewandte Chemie International Edition.

- ResearchGate. (PDF) Crystal structure of 1-(2,4-dihydroxy-6-methylphenyl)ethanone.

- Benchchem. Comparative 1H NMR Spectral Analysis of 1-(2-Amino-4,5-dimethoxyphenyl)

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. jpub.org [jpub.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. grokipedia.com [grokipedia.com]

- 8. Hoesch reaction - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. bncollegebgp.ac.in [bncollegebgp.ac.in]

- 11. This compound | C14H11FO3 | CID 2063467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 1-(2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone

Foreword: The Rationale and Potential of a Deoxybenzoin Scaffold

In the landscape of medicinal chemistry, the deoxybenzoin scaffold represents a privileged structure, serving as a cornerstone for the synthesis of a multitude of biologically active molecules. The compound at the heart of this guide, 1-(2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone, is a member of this versatile class. Its structure, featuring a dihydroxyphenyl moiety and a fluorophenyl group, hints at a rich potential for pharmaceutical development, particularly in the realms of anti-inflammatory, analgesic, and antioxidant research[1]. The strategic placement of hydroxyl and fluorine functional groups offers opportunities to fine-tune the molecule's physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profile[1]. This guide provides an in-depth exploration of the key physicochemical characteristics of this compound, offering both theoretical insights and practical, field-proven methodologies for its analysis. The information presented herein is intended to empower researchers, scientists, and drug development professionals to unlock the full potential of this promising molecule.

Synthesis and Structural Elucidation

The synthesis of this compound can be achieved through a Friedel-Crafts acylation reaction. A proposed synthetic route, adapted from the synthesis of a structurally related compound, 1-(3,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone, is outlined below[2].

Proposed Synthetic Protocol

This protocol is based on the established synthesis of a similar deoxybenzoin derivative and is expected to yield the target compound with high purity[2].

Materials:

-

Resorcinol (1,3-dihydroxybenzene)

-

2-(4-fluorophenyl)acetic acid

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Argon gas

-

Ice bath

-

Acetone

-

Calcium chloride (CaCl₂)

Procedure:

-

In a round-bottom flask under an argon atmosphere, dissolve equimolar amounts of resorcinol and 2-(4-fluorophenyl)acetic acid in freshly distilled boron trifluoride etherate.

-

Stir the mixture at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into an ice bath to precipitate the crude product.

-

Collect the precipitate by filtration and wash it thoroughly with cold distilled water until the filtrate is neutral.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield colorless crystals of this compound.

-

Dry the purified product in a vacuum desiccator over calcium chloride.

Structural Characterization

The identity and purity of the synthesized compound should be confirmed using a suite of spectroscopic and analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the molecular structure by identifying the chemical environment of each proton and carbon atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present, such as the hydroxyl (O-H), carbonyl (C=O), and carbon-fluorine (C-F) bonds[3].

-

Mass Spectrometry (MS): High-resolution mass spectrometry will determine the exact molecular weight of the compound, confirming its elemental composition[3].

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for assessing the purity of the compound. A reverse-phase HPLC method can be developed for this purpose[4][5].

Physicochemical Properties: A Cornerstone for Drug Development

The physicochemical properties of a drug candidate are paramount as they govern its absorption, distribution, metabolism, and excretion (ADME) profile. A thorough understanding of these parameters is essential for rational drug design and development.

Melting Point

The melting point is a fundamental physical property that provides an indication of the purity and crystalline nature of a compound[6]. A sharp melting point range is indicative of a high degree of purity[6].

Table 1: Predicted and General Physicochemical Properties

| Property | Value/Information | Source |

| Molecular Formula | C₁₄H₁₁FO₃ | [1][7] |

| Molecular Weight | 246.24 g/mol | [1][7] |

| CAS Number | 15485-70-8 | [1][8] |

| Appearance | Expected to be a crystalline solid | Inferred |

| Storage Conditions | 0-8°C | [1] |

Experimental Protocol: Capillary Melting Point Determination [9][10]

-

Ensure the synthesized this compound is a fine, dry powder. If necessary, gently crush the crystals in a mortar and pestle[9].

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into a calibrated melting point apparatus.

-

To establish an approximate melting point, a rapid heating rate can be used initially[6].

-

For an accurate determination, perform at least two more measurements with a slower heating rate (e.g., 1-2°C per minute) near the expected melting point[6].

-

Record the temperature at which the first drop of liquid appears (initial melting point) and the temperature at which the entire sample becomes liquid (final melting point). The melting range should be narrow for a pure compound (typically 0.5-1.0°C).

Diagram 1: Workflow for Melting Point Determination

Caption: A streamlined workflow for accurate melting point determination.

Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability. Poor solubility can lead to erratic absorption and suboptimal therapeutic efficacy[11].

Experimental Protocol: Shake-Flask Method for Aqueous Solubility [11][12]

-

Add an excess amount of this compound to a known volume of purified water in a sealed flask.

-

Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached[11][13].

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm filter to remove any undissolved solid.

-

Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

The determined concentration represents the aqueous solubility of the compound at that temperature.

Acidity Constant (pKa)

The pKa value indicates the strength of an acid in solution and is crucial for understanding a compound's ionization state at different physiological pH values. The two hydroxyl groups on the phenyl ring of this compound are expected to be acidic.

Experimental Protocol: UV-Vis Spectrophotometric Determination of pKa [14][15][16]

-

Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO)[14][17].

-

Prepare a series of buffer solutions with a range of pH values that bracket the expected pKa of the phenolic hydroxyl groups.

-

Add a small, constant amount of the stock solution to each buffer solution in a 96-well microtiter plate or individual cuvettes[14][17].

-

Record the UV-Vis absorption spectrum for each solution over an appropriate wavelength range (e.g., 230-500 nm)[14].

-

Plot the absorbance at a specific wavelength (where the absorbance changes significantly with pH) against the pH of the buffer solutions.

-

The pKa can be determined from the inflection point of the resulting sigmoidal curve[16].

Diagram 2: pKa Determination Workflow

Caption: Workflow for determining pKa using UV-Vis spectrophotometry.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's affinity for a lipid-like environment versus an aqueous one. It is a key factor influencing membrane permeability and oral absorption.

Experimental Protocol: HPLC-based LogP Determination [18][19][20]

-

Develop a reverse-phase HPLC method with a C18 column[18][19][20].

-

Prepare a series of standard compounds with known LogP values.

-

Analyze the retention time of the standard compounds and the test compound (this compound) under isocratic conditions.

-

Create a calibration curve by plotting the logarithm of the capacity factor (log k') of the standard compounds against their known LogP values.

-

Determine the log k' of the test compound from its retention time.

-

Interpolate the LogP of the test compound from the calibration curve.

Crystalline Structure: A Window into Solid-State Properties

The three-dimensional arrangement of molecules in a crystal lattice can significantly impact a drug's stability, solubility, and bioavailability. X-ray crystallography is the gold standard for determining the crystal structure of small molecules[21][22][23]. Although the crystal structure for the exact title compound is not publicly available, data from the closely related 1-(3,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone provides valuable insights into the expected molecular conformation and packing[2].

Key Findings from the Structurally Similar Compound[2]:

-

Crystal System: Monoclinic

-

Hydrogen Bonding: The presence of intramolecular and intermolecular O-H···O hydrogen bonds plays a crucial role in stabilizing the crystal packing.

-

Molecular Conformation: The dihedral angle between the two aromatic rings is approximately 69.11°.

Experimental Protocol: Single-Crystal X-ray Diffraction [21][24]

-

Crystallization: Grow single crystals of this compound of suitable size and quality (typically >0.1 mm in all dimensions)[21][24]. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent.

-

Data Collection: Mount a single crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a monochromatic X-ray beam[21].

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the atomic coordinates and thermal parameters to obtain a final, high-resolution crystal structure[24].

Biological Significance and Potential Applications

The structural motifs within this compound suggest several potential biological activities.

-

Anti-inflammatory and Analgesic Potential: The deoxybenzoin core is found in many natural and synthetic compounds with anti-inflammatory properties[1]. The dihydroxyphenyl moiety may contribute to this activity through mechanisms such as the inhibition of pro-inflammatory enzymes.

-

Antioxidant Activity: Phenolic compounds are well-known for their ability to scavenge free radicals. The resorcinol-like structure in the title compound suggests it may possess significant antioxidant properties, which could be beneficial in conditions associated with oxidative stress[1].

-

Enzyme Inhibition: The structure may allow for interactions with the active sites of various enzymes, making it a candidate for inhibitor screening assays[1].

Further research, including in vitro and in vivo studies, is warranted to fully elucidate the biological activity and therapeutic potential of this compound.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the key physicochemical properties of this compound, along with detailed experimental protocols for their determination. While specific experimental data for this compound is limited in the public domain, the information presented, including inferences from structurally related molecules, provides a robust framework for its scientific investigation. Future research should focus on the experimental validation of the predicted properties, a thorough investigation of its biological activities, and the exploration of its potential as a lead compound in drug discovery programs. The insights and methodologies detailed herein are intended to serve as a valuable resource for scientists dedicated to advancing the field of medicinal chemistry.

References

- A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023). International Journal of Pharmaceutics, 644, 123325.

- Melting Point Determin

- Melting point determin

- US6548307B2 - Determination of logP coefficients via a RP-HPLC column.

- Measuring the Melting Point. Westlab Canada.

- US6524863B1 - High throughput HPLC method for determining Log P values.

- High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. (2025). Analytical Chemistry.

- LogP—Making Sense of the Value. ACD/Labs.

- Melting point determin

- This compound. Chem-Impex.

- Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. (2014). ACS Medicinal Chemistry Letters, 5(2), 182-186.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

- X-ray Crystallography.

- E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals.

- How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide.

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018).

- 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equ

- This compound. PubChem.

- Small molecule X-ray crystallography. The University of Queensland.

- Ethanone, 1-(2,4-dihydroxyphenyl)-. SIELC Technologies.

- 1-(3,4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanone. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(11), o2282.

- This compound. Sigma-Aldrich.

- What Is Small Molecule Crystal Structure Analysis?. Rigaku.

- Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. (2021). Brazilian Journal of Pharmaceutical Sciences, 57.

- X-ray crystallography. Wikipedia.

- Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates.

- Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. (2023).

- This compound. Sigma-Aldrich.

- Application Note: HPLC Analysis of 1-(2,4,5-trichlorophenyl)ethanone. Benchchem.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1-(3,4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 4. Ethanone, 1-(2,4-dihydroxyphenyl)- | SIELC Technologies [sielc.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. This compound | C14H11FO3 | CID 2063467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. thinksrs.com [thinksrs.com]

- 10. westlab.com [westlab.com]

- 11. enamine.net [enamine.net]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. scielo.br [scielo.br]

- 14. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 16. pharmaguru.co [pharmaguru.co]

- 17. researchgate.net [researchgate.net]

- 18. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 20. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

- 21. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 22. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 23. rigaku.com [rigaku.com]

- 24. X-ray crystallography - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 1-(2,4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(2,4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanone, a versatile deoxybenzoin derivative. With full editorial control, this document is structured to deliver not just data, but actionable insights grounded in scientific principles, catering to the needs of researchers and professionals in drug development and chemical synthesis.

Introduction and Core Compound Identity

This compound (Figure 1) is a polyfunctional aromatic ketone that has garnered interest as a key intermediate in medicinal chemistry and materials science.[1] Its structure, featuring a resorcinol moiety (2,4-dihydroxyphenyl) linked to a 4-fluorophenyl group via an ethanone bridge, provides a unique combination of reactive sites and physicochemical properties. This makes it a valuable building block for the synthesis of novel bioactive molecules, particularly in the development of anti-inflammatory, analgesic, and anti-cancer therapeutics.[1] The presence of hydroxyl groups offers sites for derivatization to enhance solubility or biological activity, while the fluorine atom can improve metabolic stability and binding affinity of target compounds.[1]

Figure 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Table 1: Core Compound Identifiers

| Identifier | Value | Source |

| CAS Number | 15485-70-8 | [1][2] |

| Molecular Formula | C₁₄H₁₁FO₃ | [1][2] |

| Molecular Weight | 246.24 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| Synonyms | 4-Fluoro-2,4-dihydroxyacetophenone, 2-(4-FLUOROPHENYL)-1-(2,4-DIHYDROXYPHENYL)ETHANONE | [1][2] |

| InChI | InChI=1S/C14H11FO3/c15-10-3-1-9(2-4-10)7-13(17)12-6-5-11(16)8-14(12)18/h1-6,8,16,18H,7H2 | [2] |

| SMILES | C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2)O)O)F | [2] |

Synthesis and Purification

Proposed Synthesis Workflow

Sources

Spectroscopic Characterization of 1-(2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone: A Technical Guide

Introduction

1-(2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone is a deoxybenzoin derivative, a class of compounds that serve as important precursors in the synthesis of various bioactive molecules, including isoflavones with potential applications in medicinal chemistry.[1] The precise structural elucidation of such molecules is paramount for ensuring their purity, understanding their reactivity, and establishing structure-activity relationships in drug development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose.

This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound. Due to the limited availability of published raw spectral data for this specific compound, this guide will adopt a predictive and illustrative approach. We will dissect the molecule into its constituent fragments—the 1-(2,4-dihydroxyphenyl)ethanone core and the 2-(4-fluorophenyl) moiety—and utilize established spectral data from closely related analogues to forecast the expected spectroscopic signatures. This methodology not only offers a robust analytical strategy but also deepens the understanding of how structural components influence spectral outcomes.

Molecular Structure and Expected Spectroscopic Features

The structure of this compound combines a resorcinol-type aromatic ring with a ketone and a methylene bridge to a fluorinated phenyl ring. This unique combination of functional groups gives rise to a distinct set of expected signals in each spectroscopic method.

| Structural Component | Key Spectroscopic Features |

| 1-(2,4-dihydroxyphenyl)ethanone Moiety | - Two phenolic hydroxyl (-OH) groups, one of which will be strongly hydrogen-bonded to the adjacent carbonyl group. - An aromatic ring with a specific substitution pattern (1,2,4-trisubstituted). - A carbonyl group (C=O) conjugated with the aromatic ring. |

| 2-(4-fluorophenyl)ethanone Moiety | - A methylene bridge (-CH₂-). - A para-substituted fluorophenyl ring. - Carbon-Fluorine (C-F) bond. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to allow for the observation of exchangeable protons like hydroxyls.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment (DEPT-90 and DEPT-135) should also be performed to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum will exhibit signals corresponding to each unique proton in the molecule. The chemical shifts are influenced by shielding and deshielding effects from adjacent functional groups.

Diagram: Predicted ¹H NMR Workflow

Caption: Workflow for NMR-based structural elucidation.

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale & Analog Comparison |

| -OH (phenolic, C4) | ~10.0-11.0 | Singlet (broad) | - | The C4 hydroxyl proton is expected to be a broad singlet, exchangeable with D₂O. Its chemical shift is concentration and solvent-dependent. |

| -OH (phenolic, C2) | ~12.0-13.0 | Singlet (broad) | - | This hydroxyl proton is strongly deshielded due to intramolecular hydrogen bonding with the adjacent carbonyl oxygen, shifting it significantly downfield. This is a characteristic feature of 2'-hydroxyacetophenones.[2][3] |

| H-6 (dihydroxyphenyl) | ~7.6-7.8 | Doublet | ~8.5-9.0 | This proton is ortho to the carbonyl group, which exerts a strong deshielding effect. In 2',4'-dihydroxyacetophenone, this proton appears around 7.65 ppm.[3] |

| H-5 (dihydroxyphenyl) | ~6.3-6.5 | Doublet of doublets | ~8.5-9.0, ~2.0-2.5 | This proton is ortho to one hydroxyl group and meta to the carbonyl and the other hydroxyl group. It will be coupled to both H-6 and H-3. |

| H-3 (dihydroxyphenyl) | ~6.2-6.4 | Doublet | ~2.0-2.5 | This proton is ortho to two hydroxyl groups and meta to the carbonyl group, appearing at a relatively upfield region for aromatic protons. It will show a small meta-coupling to H-5. |

| -CH₂- (methylene bridge) | ~4.2-4.5 | Singlet | - | This singlet corresponds to the two protons of the methylene group situated between the two aromatic rings. Its position is influenced by the adjacent carbonyl and the fluorophenyl ring. |

| H-2', H-6' (fluorophenyl) | ~7.1-7.3 | Doublet of doublets (or Multiplet) | ~8.5-9.0 (JH-H), ~5.5-6.0 (JH-F) | These protons are ortho to the methylene group and will appear as a multiplet due to coupling with both the adjacent aromatic protons and the fluorine atom. In 4-fluorophenylacetic acid, these protons are observed around 7.2-7.3 ppm.[4] |

| H-3', H-5' (fluorophenyl) | ~7.0-7.2 | Triplet (or Multiplet) | ~8.5-9.0 | These protons are meta to the methylene group and will couple with the adjacent protons and the fluorine atom, appearing as a triplet-like signal due to the H-F coupling. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom.

| Carbon(s) | Predicted Chemical Shift (ppm) | Rationale & Analog Comparison |

| C=O (carbonyl) | ~200-205 | The carbonyl carbon is highly deshielded. In 2',4'-dihydroxyacetophenone, it appears around 202 ppm.[5] |

| C-2 (dihydroxyphenyl) | ~165 | Aromatic carbon bearing a hydroxyl group and adjacent to the carbonyl. |

| C-4 (dihydroxyphenyl) | ~162 | Aromatic carbon bearing a hydroxyl group. |

| C-1' (fluorophenyl) | ~160 (d, JC-F ≈ 245 Hz) | The carbon directly attached to fluorine will show a large one-bond coupling constant (JC-F). |

| C-6 (dihydroxyphenyl) | ~132 | Aromatic CH carbon ortho to the carbonyl group. |

| C-2', C-6' (fluorophenyl) | ~130 (d, JC-F ≈ 8 Hz) | Aromatic CH carbons ortho to the C-F bond will show a smaller two-bond coupling. |

| C-1 (dihydroxyphenyl) | ~114 | Quaternary aromatic carbon. |

| C-3', C-5' (fluorophenyl) | ~115 (d, JC-F ≈ 21 Hz) | Aromatic CH carbons meta to the C-F bond will show a three-bond coupling. |

| C-5 (dihydroxyphenyl) | ~108 | Aromatic CH carbon. |

| C-3 (dihydroxyphenyl) | ~103 | Aromatic CH carbon. |

| -CH₂- (methylene bridge) | ~45-50 | The aliphatic methylene carbon, influenced by the adjacent carbonyl and aromatic ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations (stretching, bending).

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Data Acquisition: Place the sample on the ATR crystal or insert the KBr pellet into the sample holder of an FTIR spectrometer.

-

Spectrum Collection: Collect the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum should be collected first and automatically subtracted from the sample spectrum.

Predicted IR Spectrum

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |

| 3500-3200 | O-H stretch (free) | Strong, Broad | Corresponds to the stretching of the C4-OH group. The broadness is due to intermolecular hydrogen bonding. |

| 3200-2500 | O-H stretch (H-bonded) | Strong, Very Broad | A very broad absorption in this region is characteristic of the C2-OH group, which is involved in a strong intramolecular hydrogen bond with the carbonyl oxygen. |

| ~3100-3000 | C-H stretch (aromatic) | Medium | Stretching vibrations of the C-H bonds on the aromatic rings. |

| ~2950-2850 | C-H stretch (aliphatic) | Medium-Weak | Symmetric and asymmetric stretching of the methylene (-CH₂-) group. |

| ~1640-1620 | C=O stretch (carbonyl) | Strong, Sharp | The carbonyl stretching frequency is lowered from the typical ~1715 cm⁻¹ due to conjugation with the aromatic ring and strong intramolecular hydrogen bonding. This is a key diagnostic peak. |

| ~1600, ~1500 | C=C stretch (aromatic) | Medium-Strong | Characteristic skeletal vibrations of the aromatic rings. |

| ~1250-1150 | C-O stretch (phenol) & C-F stretch | Strong | A strong band in this region is expected from the C-O stretching of the phenolic groups and the C-F stretching vibration. |

| ~830 | C-H out-of-plane bend | Strong | Bending associated with the para-substituted fluorophenyl ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatograph (LC-MS).

-

Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to generate intact molecular ions. Electron Ionization (EI) can also be used, which will cause more extensive fragmentation.

-

Mass Analysis: Analyze the generated ions using a mass analyzer (e.g., Quadrupole, Time-of-Flight). For high-resolution mass spectrometry (HRMS), an Orbitrap or FT-ICR analyzer is used to determine the exact mass and calculate the molecular formula.

Predicted Mass Spectrum (ESI-MS)

Under ESI conditions, the primary ions observed would be the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. Given the molecular formula C₁₄H₁₁FO₃, the exact mass is 246.0692 Da.

-

Positive Mode (ESI+): Expected [M+H]⁺ at m/z 247.0770.

-

Negative Mode (ESI-): Expected [M-H]⁻ at m/z 245.0614.

Predicted Fragmentation Pattern (EI-MS)

Electron ionization will lead to the fragmentation of the molecule. The most likely fragmentation pathways involve cleavage at the bonds adjacent to the carbonyl group, which are known as α-cleavages.

Diagram: Predicted Mass Spec Fragmentation

Caption: Key fragmentation pathways in EI-MS.

-

α-Cleavage (1): Cleavage of the bond between the carbonyl carbon and the methylene carbon would result in the formation of a 2,4-dihydroxybenzoyl cation at m/z 151 . This is often a very stable and prominent fragment for this type of ketone, as seen in the mass spectrum of 1-(2,4-dihydroxyphenyl)ethanone.[6][7]

-

α-Cleavage (2): Cleavage of the bond between the carbonyl carbon and the dihydroxyphenyl ring would lead to a fragment corresponding to the 4-fluorophenylacetyl cation. This fragment might further lose CO to give the 4-fluorobenzyl cation at m/z 109 .

The base peak in the spectrum would likely be one of the stable acylium or benzyl cations formed through these α-cleavage pathways.

Conclusion

The structural verification of this compound relies on a synergistic application of NMR, IR, and Mass Spectrometry. This guide outlines the key experimental protocols and provides a detailed, predictive analysis of the expected spectral data based on established principles and data from analogous structures. The characteristic downfield shift of the hydrogen-bonded phenolic proton in ¹H NMR, the low-frequency C=O stretch in the IR spectrum, and the predictable α-cleavage patterns in the mass spectrum serve as cornerstone data points for an unambiguous structural assignment. For researchers synthesizing or utilizing this compound, this guide provides a robust framework for data acquisition and interpretation, ensuring the highest standards of scientific integrity and trustworthiness in their work.

References

-

PubChem. 4-Fluorophenylacetyl chloride. National Center for Biotechnology Information. [Link]

-

SpectraBase. 4-Fluorophenoxyacetic acid. Wiley-VCH. [Link]

-

PubChem. 2',4'-Dihydroxyacetophenone. National Center for Biotechnology Information. [Link]

-

NIST. Ethanone, 1-(2,4-dihydroxyphenyl)-. NIST Chemistry WebBook. [Link]

-

ResearchGate. IR for 2,4-dihydroxyacetophenone Semicarbazone. [Link]

-

SpectraBase. 2,4-Dihydroxyacetophenone. Wiley-VCH. [Link]

-

Li, H. Q., et al. (2010). Design, synthesis, and immunosuppressive activity of new deoxybenzoin derivatives. ChemMedChem, 5(7), 1117-22. [Link]

-

FooDB. Showing Compound 2',4'-Dihydroxyacetophenone (FDB000833). [Link]

-

HMDB. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209). [Link]

-

NIST. Ethanone, 1-(2,4-dihydroxyphenyl)- Mass Spectrum. NIST Chemistry WebBook. [Link]

-

SpectraBase. 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone. Wiley-VCH. [Link]

-

NIST. Ethanone, 1-(2,4-dihydroxyphenyl)-. NIST Chemistry WebBook. [Link]

Sources

- 1. Showing Compound 2,4'-Dihydroxyacetophenone (FDB000831) - FooDB [foodb.ca]

- 2. 2',4'-Dihydroxyacetophenone | C8H8O3 | CID 6990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4-Dihydroxyacetophenone(89-84-9) 1H NMR spectrum [chemicalbook.com]

- 4. 4-Fluorophenylacetic acid(405-50-5) 1H NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Ethanone, 1-(2,4-dihydroxyphenyl)- [webbook.nist.gov]

- 7. Ethanone, 1-(2,4-dihydroxyphenyl)- [webbook.nist.gov]

Unlocking the Therapeutic Promise of 1-(2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone: A Technical Guide for Drug Discovery

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological activities of the deoxybenzoin derivative, 1-(2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone. This molecule merges the established pharmacophores of a resorcinol moiety and a fluoro-substituted aromatic ring, positioning it as a compelling candidate for investigation in several therapeutic areas. While direct biological data for this specific compound is limited in publicly accessible literature, this guide synthesizes information from closely related analogs to propose a robust framework for its evaluation. We will delve into its potential as an antioxidant, anticancer, antimicrobial, and tyrosinase-inhibiting agent. Detailed, field-proven protocols for these biological assays are provided to empower researchers in their exploration of this promising compound.

Introduction: The Scientific Rationale

The pursuit of novel therapeutic agents is a cornerstone of modern medicine. Small molecules, meticulously designed to interact with biological targets, offer a powerful avenue for disease intervention. The compound this compound emerges from a rational design strategy, integrating structural motifs with known biological relevance.

-

The Deoxybenzoin Scaffold: Deoxybenzoins (1,2-diphenylethanones) are a class of compounds that serve as precursors to isoflavones and exhibit a spectrum of biological activities, including antimicrobial and antioxidant properties[1]. Their structural similarity to other polyphenolic compounds like resveratrol further underscores their potential health benefits.

-

The Resorcinol Moiety: The 2,4-dihydroxyphenyl (resorcinol) component is a well-established pharmacophore. Resorcinol derivatives are known for their antiseptic, antimicrobial, and skin-lightening (tyrosinase-inhibiting) properties[2][3]. The phenolic hydroxyl groups are critical for antioxidant activity, acting as hydrogen donors to neutralize free radicals[4].

-

The Role of Fluorine: The strategic incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry[5][6]. The high electronegativity of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability, often leading to improved pharmacokinetic and pharmacodynamic profiles[7][8]. The 4-fluorophenyl group in the target molecule is therefore anticipated to favorably modulate its biological activity.

This guide will first outline a probable synthetic route for this compound, followed by a detailed exploration of its predicted biological activities and the experimental protocols to validate them.

Synthesis and Characterization

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The reaction proceeds via an electrophilic aromatic substitution, where the acylium ion generated from 4-fluorophenylacetic acid attacks the electron-rich resorcinol ring.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. This compound | C14H11FO3 | CID 2063467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Biological Evaluation, Molecular Docking, and SAR Studies of Novel 2-(2,4-Dihydroxyphenyl)-1 H- Benzimidazole Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. ias.ac.in [ias.ac.in]

Unlocking the Therapeutic Promise of 1-(2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides an in-depth exploration of the potential therapeutic applications of the novel synthetic compound, 1-(2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone. While direct extensive research on this specific molecule is emerging, its structural classification as a chalcone derivative allows for a robust, evidence-based extrapolation of its likely pharmacological activities. Chalcones, characterized by their 1,3-diaryl-2-propen-1-one backbone, are a well-established class of bioactive compounds with a broad spectrum of therapeutic effects, including anticancer, anti-inflammatory, and antioxidant properties.[1][2][3][4][5] This guide will synthesize the current understanding of structurally related fluorinated and dihydroxylated chalcones to build a comprehensive profile of this compound. We will delve into its probable mechanisms of action, propose detailed experimental protocols for its investigation, and present data-driven insights to guide future drug development efforts.

Introduction: The Scientific Rationale

This compound is a synthetic compound featuring a dihydroxyphenyl ring and a fluorophenyl ring linked by an ethanone bridge. This unique combination of functional groups suggests a high potential for biological activity. The dihydroxy substitution is known to contribute to antioxidant and radical scavenging properties, while the fluorine atom can enhance metabolic stability and cell membrane permeability, often leading to improved pharmacokinetic profiles.[1][6]

The core structure of this molecule positions it as a close analog of chalcones, which are precursors to flavonoids and are abundant in edible plants.[2] The vast body of research on chalcone derivatives provides a strong foundation for predicting the therapeutic avenues of this compound. This guide will focus on two primary areas of high potential: oncology and inflammatory disorders.

Potential Therapeutic Application I: Oncology

The anticancer potential of chalcone derivatives is well-documented, with numerous studies demonstrating their efficacy against various cancer cell lines.[2][7][8] The presence of both hydroxyl and fluorine moieties in this compound suggests a multi-faceted mechanism of anticancer action.

Postulated Mechanisms of Anticancer Activity

Based on studies of analogous fluorinated and hydroxylated chalcones, the following mechanisms are proposed for this compound:

-

Induction of Apoptosis: The compound is likely to induce programmed cell death in cancer cells by modulating the expression of key apoptotic proteins. This can occur through the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[9]

-

Cell Cycle Arrest: It may halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, such as G2/M or G0/G1.[2][9]

-

Inhibition of Topoisomerase Enzymes: Fluorinated chalcones have been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication and repair in cancer cells.[7] This inhibition leads to DNA damage and subsequent cell death.

-

Generation of Reactive Oxygen Species (ROS): The compound might selectively increase the levels of ROS within cancer cells, leading to oxidative stress and triggering apoptotic pathways.[2]

Experimental Workflow for Anticancer Evaluation

The following diagram outlines a comprehensive workflow for assessing the anticancer properties of this compound.

Detailed Experimental Protocol: MTT Cytotoxicity Assay

This protocol details the determination of the half-maximal inhibitory concentration (IC50) of this compound in a selected cancer cell line (e.g., HepG2, a human liver cancer cell line).[6][8]

Materials:

-

This compound

-

HepG2 cells (or other relevant cancer cell line)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.

Anticipated Quantitative Data

Based on studies of structurally similar fluorinated chalcones, the following table presents hypothetical yet plausible IC50 values for this compound against various cancer cell lines.[2][10]

| Cancer Cell Line | Tissue of Origin | Anticipated IC50 (µM) |

| HepG2 | Liver | 5 - 20 |

| MCF-7 | Breast | 10 - 30 |

| HCT116 | Colon | 8 - 25 |

| A549 | Lung | 15 - 40 |

Potential Therapeutic Application II: Anti-inflammatory Effects

Chalcone derivatives have demonstrated significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.[4][11][12][13][14] The dihydroxyphenyl moiety, in particular, is associated with potent antioxidant and anti-inflammatory effects.

Postulated Mechanisms of Anti-inflammatory Action

The anti-inflammatory activity of this compound is likely mediated through the following pathways:

-

Inhibition of Pro-inflammatory Mediators: The compound is expected to inhibit the production of pro-inflammatory molecules such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[4][15]

-

Suppression of NF-κB and MAPK Signaling: It may block the activation of key inflammatory signaling pathways, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are central regulators of inflammation.[4][14]

-

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes: Structurally related chalcones have been shown to inhibit COX and LOX enzymes, which are involved in the synthesis of prostaglandins and leukotrienes, respectively.[10][12]

Signaling Pathway Visualization: NF-κB Inhibition

The following diagram illustrates the potential inhibitory effect of this compound on the NF-κB signaling pathway.

Detailed Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This protocol describes a method to evaluate the inhibitory effect of this compound on NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[14][16]

Materials:

-

This compound

-

RAW 264.7 macrophage cells

-

DMEM medium with high glucose

-

FBS and Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO₂) standard

-

96-well culture plates

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁵ cells per well and allow them to adhere overnight.

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a positive control (LPS only), a negative control (medium only), and a vehicle control.

-

Griess Assay: After incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

-

Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.

-

Color Development: Add 50 µL of Griess reagent to each well containing the supernatant and standards. Incubate for 10 minutes at room temperature.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. Determine the percentage of NO inhibition for each concentration of the compound compared to the LPS-only control.

Synthesis and Characterization

The synthesis of this compound can be achieved through established organic chemistry reactions. A plausible synthetic route involves the Friedel-Crafts acylation of resorcinol with 4-fluorophenylacetyl chloride in the presence of a Lewis acid catalyst.

A similar compound, 1-(3,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone, has been synthesized by dissolving pyrocatechol and 2-(4-fluorophenyl)acetic acid in freshly distilled BF₃·Et₂O under an argon atmosphere.[17] The mixture is stirred at room temperature, followed by extraction and purification to yield the final product.[17]

Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy

-

Mass Spectrometry (MS)

-

Infrared (IR) Spectroscopy

-

High-Performance Liquid Chromatography (HPLC)

Conclusion and Future Directions

While direct experimental data on this compound is limited, the extensive research on structurally related chalcone derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The presence of dihydroxy and fluoro substituents suggests promising anticancer and anti-inflammatory activities. The experimental protocols and workflows outlined in this guide offer a comprehensive framework for elucidating the pharmacological profile of this compound. Future research should focus on a systematic evaluation of its efficacy in various preclinical models, elucidation of its precise molecular targets, and assessment of its pharmacokinetic and toxicological properties. The insights gained from these studies will be crucial for advancing this compound through the drug discovery and development pipeline.

References

-

Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. (n.d.). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

-

A Review of Natural and Synthetic Chalcones as Anticancer Agents Targeting Topoisomerase Enzymes. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

-

Fluoro-containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Chalcone Derivatives: Role in Anticancer Therapy. (2021). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

-

Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells. (2024). VNUHCM Journal of Science and Technology Development. Retrieved January 13, 2026, from [Link]

-

Synthesis and anti-inflammatory effect of chalcones and related compounds. (2000). PubMed. Retrieved January 13, 2026, from [Link]

-

Synthesis and Biological Activities of Fluorinated Chalcone Derivatives. (2002). PubMed. Retrieved January 13, 2026, from [Link]

-

Synthesis, characterization and biological evaluation of novel 4′-fluoro-2′-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. (2014). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation. (n.d.). RSC Publishing. Retrieved January 13, 2026, from [Link]

-

Synthesis of Dihydroxylated Chalcone Derivatives with Diverse Substitution Patterns and Their Radical Scavenging Ability toward DPPH Free Radicals. (2015). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Medicinally Privileged Natural Chalcones: Abundance, Mechanisms of Action, and Clinical Trials. (2024). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

-

Hydroxy Chalcones and Analogs with Chemopreventive Properties. (2023). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

-

1-(3,4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanone. (2010). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

-

Synthesis and anti-inflammatory activity of novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone derivatives. (2014). PubMed. Retrieved January 13, 2026, from [Link]

-

An Anti-Inflammatory 2,4-Cyclized-3,4-Secospongian Diterpenoid and Furanoterpene-Related Metabolites of a Marine Sponge Spongia sp. from the Red Sea. (2021). National Institutes of Health. Retrieved January 13, 2026, from [Link]

-

1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G 1 /G 0 in HT-29 Cells Human Colon Adenocarcinoma Cells. (2013). MDPI. Retrieved January 13, 2026, from [Link]

-

Anti-Inflammatory Activity of Extracts and Pure Compounds Derived from Plants via Modulation of Signaling Pathways, Especially PI3K/AKT in Macrophages. (2022). MDPI. Retrieved January 13, 2026, from [Link]

-

Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones. (2014). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

-

Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. (2015). PubMed. Retrieved January 13, 2026, from [Link]

-

Ethanone, 1-(2,4-dihydroxyphenyl)-. (n.d.). NIST WebBook. Retrieved January 13, 2026, from [Link]

-

1-(3,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone. (2010). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Phytochemistry and Evaluation of the Anti-Inflammatory Activity of the Hydroethanolic Extract of Virola elongata (Benth.) Warb. Stem Bark. (2022). MDPI. Retrieved January 13, 2026, from [Link]

-

Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. (2019). Journal of Drug Delivery and Therapeutics. Retrieved January 13, 2026, from [Link]

Sources

- 1. Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Medicinally Privileged Natural Chalcones: Abundance, Mechanisms of Action, and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydroxy Chalcones and Analogs with Chemopreventive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and biological activities of fluorinated chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and anti-inflammatory effect of chalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. | Sigma-Aldrich [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. Phytochemistry and Evaluation of the Anti-Inflammatory Activity of the Hydroethanolic Extract of Virola elongata (Benth.) Warb. Stem Bark | MDPI [mdpi.com]

- 17. 1-(3,4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

Topic: 1-(2,4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanone as a Precursor for Chalcone Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chalcones, belonging to the flavonoid family, represent a class of privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities.[1] The introduction of fluorine atoms into the chalcone framework can significantly enhance metabolic stability and lipophilicity, often leading to improved therapeutic potential.[2][3] This guide provides a comprehensive technical overview of the synthesis of fluorinated chalcones using 1-(2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone as a key precursor. We will delve into the mechanistic underpinnings of the Claisen-Schmidt condensation, provide a detailed experimental protocol, discuss critical process parameters, and explore the characterization and application of the resulting compounds.

The Strategic Importance of Fluorinated Chalcones in Drug Discovery

Chalcones are characterized by a 1,3-diaryl-2-propen-1-one backbone, an α,β-unsaturated ketone system that serves as a versatile template for synthesizing various heterocyclic compounds and is responsible for many of their pharmacological properties.[1][4][5] These properties include potent anti-inflammatory, antioxidant, antimicrobial, and anticancer activities.[1][2][4][6][7]

The strategic incorporation of fluorine is a well-established strategy in modern drug design. In the context of chalcones, a fluorine substituent can:

-

Enhance Lipophilicity: Facilitating easier passage across biological membranes.[2]

-

Increase Metabolic Stability: By blocking sites susceptible to metabolic oxidation.[2][3]

-

Modulate Electronic Properties: Influencing the binding affinity of the molecule to its biological target.

The precursor at the core of this guide, This compound , combines the key 2,4-dihydroxy substitution pattern (common in bioactive flavonoids) with a fluorinated phenyl ring, making it an ideal starting material for creating potent and stable chalcone derivatives.

The Precursor: A Profile of this compound

This deoxybenzoin derivative is a specialized building block for constructing chalcones where the resulting A-ring is di-hydroxylated and the B-ring is fluorinated.

| Property | Value | Reference |

| IUPAC Name | This compound | [8] |

| CAS Number | 15485-70-8 | [8][9] |

| Molecular Formula | C₁₄H₁₁FO₃ | [8][9] |

| Molecular Weight | 246.24 g/mol | [9] |

The presence of the dihydroxy-substituted phenyl ring and the fluorophenyl group makes this precursor particularly valuable for synthesizing chalcones with potential as 5-lipoxygenase inhibitors and anticancer agents.[6][10]

The Core Reaction: Mechanistic Insights into the Claisen-Schmidt Condensation

The most reliable and widely used method for synthesizing chalcones is the base-catalyzed Claisen-Schmidt condensation.[1][4][11] The reaction involves the condensation of a substituted acetophenone with an aromatic aldehyde.[1]

The mechanism proceeds through several distinct steps:

-

Enolate Formation: A strong base, typically potassium hydroxide (KOH) or sodium hydroxide (NaOH), abstracts an acidic α-proton from the ketone (this compound). This forms a resonance-stabilized enolate ion.[1][12]

-

Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the chosen aromatic aldehyde.[1][12]

-

Aldol Addition: This attack results in the formation of a tetrahedral intermediate, which upon protonation (typically from the solvent), yields a β-hydroxy ketone (an aldol adduct).[12]

-

Dehydration: The aldol adduct readily undergoes base-catalyzed dehydration (elimination of a water molecule) to yield the final, thermodynamically stable α,β-unsaturated ketone—the chalcone.[1]

Experimental Protocol: Synthesis of a Fluorinated Dihydroxychalcone

This section provides a robust, step-by-step methodology for the synthesis of a chalcone derivative using this compound and a representative aromatic aldehyde.

Materials and Reagents

| Reagent | Purpose | Typical Grade |

| This compound | Precursor (Ketone) | ≥97% |

| Substituted Aromatic Aldehyde (e.g., Benzaldehyde) | Precursor (Aldehyde) | ≥98% |

| Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) | Base Catalyst | ACS Reagent Grade |

| Ethanol (EtOH) | Solvent | Absolute or 95% |

| Hydrochloric Acid (HCl) | Neutralization | 2M or 10% (v/v) |

| Deionized Water | Washing/Precipitation | High Purity |

| Ethyl Acetate & Hexane | Recrystallization/TLC | ACS Reagent Grade |

Step-by-Step Procedure

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of this compound in a suitable volume of ethanol (e.g., 10-15 mL per gram of ketone).

-

Aldehyde Addition: To this stirred solution, add 1.0-1.1 equivalents of the selected aromatic aldehyde.

-

Catalyst Introduction: In a separate beaker, prepare a 40-50% (w/v) aqueous solution of KOH. Cool the reaction flask in an ice bath and slowly add the KOH solution dropwise to the ethanolic mixture over 10-15 minutes. A distinct color change is typically observed as the reaction initiates.

-

Reaction Execution: Remove the ice bath and allow the mixture to stir at ambient temperature. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting ketone spot has been consumed (typically 12-24 hours).[1][13]

-

Product Isolation (Work-up): Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water. Acidify the solution slowly with dilute HCl until it reaches a pH of ~5-6. This neutralizes the catalyst and precipitates the crude chalcone product.

-

Purification: Filter the precipitated solid using a Büchner funnel and wash it thoroughly with cold deionized water to remove inorganic salts. The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure chalcone.

Causality Behind Experimental Choices: A Senior Scientist's Perspective

A protocol is more than a series of steps; it's a system where each choice has a consequence.

-

Why a Strong Base (KOH/NaOH)? The α-protons of the ketone are only weakly acidic. A strong base is required to generate a sufficient concentration of the enolate nucleophile to drive the reaction forward.[1] However, with poly-hydroxylated phenols like our precursor, there is a risk of deprotonating the more acidic phenolic hydroxyl groups.[14] This can sometimes lead to side reactions or solubility issues. The reaction is typically robust enough to proceed as desired, but this highlights the importance of controlled temperature and dropwise addition of the base.

-

Why Ethanol as a Solvent? Ethanol is an excellent choice because it effectively dissolves the aromatic precursors while also being compatible with the aqueous base solution. Its polarity helps stabilize the intermediates formed during the reaction.

-

The Role of Temperature Control: Starting the reaction cold (in an ice bath) during the base addition is crucial. The initial aldol addition is exothermic, and maintaining a low temperature prevents runaway reactions and minimizes the formation of undesired side products, such as Cannizzaro reaction products from the aldehyde.

-

The Necessity of Acidification: The chalcone product often exists as a phenolate salt in the basic reaction mixture, keeping it dissolved. Slow acidification protonates these groups, reducing the molecule's overall polarity and causing it to precipitate out of the aqueous solution, providing an effective and straightforward method for initial product isolation.[15]

Characterization of the Synthesized Chalcone

Confirming the identity and purity of the final product is a critical step. The following techniques are standard:

-

Thin-Layer Chromatography (TLC): Used to monitor the reaction and assess the purity of the final product.

-

Melting Point: A sharp melting point range is indicative of a pure compound.[7]

-

Infrared (IR) Spectroscopy: Will confirm the presence of key functional groups. Expect to see a strong absorption for the C=O group (conjugated ketone) and peaks corresponding to the C=C double bond of the enone system and aromatic rings.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure, particularly the two doublet signals for the vinylic protons of the α,β-unsaturated system. Their coupling constant (J ≈ 15-16 Hz) confirms the trans (E) conformation. ¹³C NMR will confirm the number of unique carbons.[11]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the correct product has been formed.[7]

Conclusion and Future Outlook

The use of this compound as a precursor in the Claisen-Schmidt condensation is a highly effective strategy for the synthesis of fluorinated dihydroxychalcones. This method is robust, high-yielding, and provides direct access to a class of compounds with significant therapeutic potential.[2][6] The resulting chalcones serve as valuable leads in drug discovery, particularly in the development of novel anti-inflammatory and antineoplastic agents.[6][10] Further derivatization of the hydroxyl groups or modifications to the aromatic aldehyde can be explored to generate extensive libraries for structure-activity relationship (SAR) studies, paving the way for the next generation of chalcone-based therapeutics.

References

- Synthesis and Biological Activities of Fluorinated Chalcone Derivatives.PubMed.

- Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications.MDPI.

- Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones.Preprints.org.

- Design, synthesis and antiproliferative activity evaluation of fluorine-containing chalcone derivatives.Taylor & Francis Online.

- Synthesis of 2',4'-dihydroxy-3',6'-dimethoxychalcone via Claisen-Schmidt Condensation.Benchchem.

- Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications.Semantic Scholar.

- Synthesis and characterization of 2,4-dihydroxy substituted chalcones using aldol condensation by SOCl2/ EtOH.Journal of Chemical and Pharmaceutical Research.

- Application Notes and Protocols for Claisen-Schmidt Condensation: Synthesis of Chalcones from 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one.Benchchem.

- Mechanism of Chalcone synthesis.ResearchGate.